![molecular formula C19H15NO4S2 B11703842 {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)
{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features a thiazolidine ring, a benzylidene group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves the condensation of 4-(benzyloxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The benzylidene group may also play a role in binding to receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog with similar core structure but lacking the benzylidene and acetic acid groups.
4-(Benzyloxy)benzaldehyde: Shares the benzylidene moiety but lacks the thiazolidine ring.
Uniqueness
2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidine ring and the benzylidene group allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Biological Activity
The compound {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15NO4S2, with a molecular weight of approximately 385.46 g/mol. The structure features a thiazolidinone ring, a benzylidene moiety, and an acetic acid group, contributing to its diverse biological properties.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic pathways. The mechanism involves the activation of caspases and the modulation of various signaling pathways associated with cell survival and death .
Case Study: Apoptosis Induction
A study demonstrated that specific thiazolidinone derivatives could trigger apoptosis in cancer cells by activating caspase pathways. The compound was evaluated for its cytotoxic effects, showing promising results in inhibiting cell proliferation at low micromolar concentrations.
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. In vitro tests have shown that related compounds possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Tyrosinase Inhibition
Another area of interest is the compound's potential as a skin-whitening agent through the inhibition of tyrosinase activity. Tyrosinase is a key enzyme in melanin synthesis; thus, its inhibition can lead to reduced pigmentation.
Case Study: Tyrosinase Inhibition
A comparative study showed that certain thiazolidinone derivatives had IC50 values significantly lower than those of traditional inhibitors like kojic acid, indicating their potential as effective agents in cosmetic formulations aimed at skin lightening .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX and tyrosinase, inhibiting their activity.
- Signal Transduction Modulation : It can affect various signaling pathways involved in cell growth and apoptosis.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.
Properties
Molecular Formula |
C19H15NO4S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(5E)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10+ |
InChI Key |
KDHQPBOMSXIRRL-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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